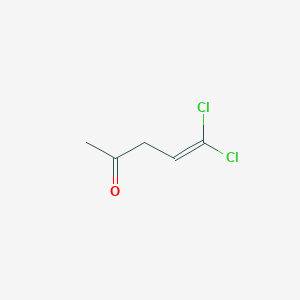
5,5-Dichloropent-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dichloropent-4-en-2-one is an organic compound with the molecular formula C₅H₆Cl₂O It is characterized by the presence of two chlorine atoms attached to the fifth carbon of a pentenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloropent-4-en-2-one typically involves the chlorination of pent-4-en-2-one. This can be achieved through the reaction of pent-4-en-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dichloropent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
5,5-Dichloropent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,5-Dichloropent-4-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloropent-4-en-2-one: Similar structure but with only one chlorine atom.
Pent-4-en-2-one: Lacks chlorine atoms, making it less reactive.
5,5-Dibromopent-4-en-2-one: Bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness
5,5-Dichloropent-4-en-2-one is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The dual chlorination enhances its electrophilic nature, making it a valuable compound in various chemical reactions and industrial processes.
Propriétés
Numéro CAS |
40646-27-3 |
|---|---|
Formule moléculaire |
C5H6Cl2O |
Poids moléculaire |
153.00 g/mol |
Nom IUPAC |
5,5-dichloropent-4-en-2-one |
InChI |
InChI=1S/C5H6Cl2O/c1-4(8)2-3-5(6)7/h3H,2H2,1H3 |
Clé InChI |
WPIYPAGLWBPNJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


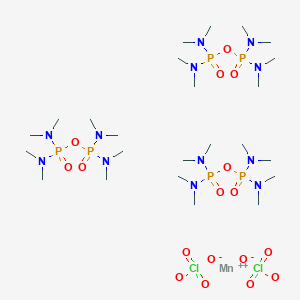
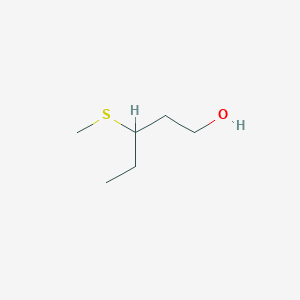


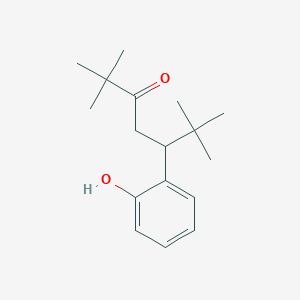

![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)

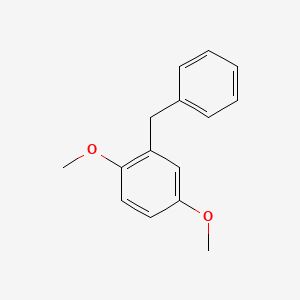
![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)

